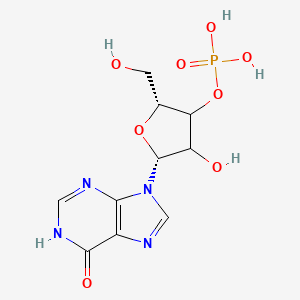
3'-Inosine monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Inosine monophosphate, also known as inosinic acid, is a nucleotide found in RNA. It is a ribonucleotide of hypoxanthine and plays a crucial role in metabolism. This compound is widely used as a flavor enhancer in the food industry and is important in the synthesis of purine nucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3’-Inosine monophosphate can be synthesized through the deamination of adenosine monophosphate by the enzyme AMP deaminase. This reaction involves the removal of an amino group from adenosine monophosphate, resulting in the formation of inosinic acid .
Industrial Production Methods: Industrial production of 3’-inosine monophosphate typically involves fermentation processes using bacterial strains such as Corynebacterium glutamicum. These bacteria are engineered to overproduce the compound, which is then extracted and purified for use .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Inosine monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include NAD+.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products:
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleoside derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’-Inosine monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: It plays a role in the purine nucleotide cycle and is involved in the synthesis of adenosine triphosphate (ATP) and guanosine triphosphate (GTP).
Medicine: It is studied for its potential therapeutic effects in treating conditions like heart disease and immune disorders.
Industry: It is used as a flavor enhancer in the food industry, often in combination with monosodium glutamate to enhance umami taste
Mécanisme D'action
3’-Inosine monophosphate exerts its effects through several molecular pathways:
Purine Nucleotide Cycle: It is a key intermediate in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.
Flavor Enhancement: It enhances flavor by interacting with taste receptors, particularly those sensitive to umami taste.
Metabolic Pathways: It participates in energy metabolism by contributing to the synthesis of ATP and GTP.
Comparaison Avec Des Composés Similaires
Adenosine Monophosphate (AMP): Similar in structure but contains an amino group instead of a keto group.
Guanosine Monophosphate (GMP): Contains a guanine base instead of hypoxanthine.
Xanthosine Monophosphate (XMP): An oxidized form of inosinic acid.
Uniqueness: 3’-Inosine monophosphate is unique due to its role as a precursor in the synthesis of both AMP and GMP. Its ability to enhance flavor also sets it apart from other nucleotides .
Propriétés
Formule moléculaire |
C10H13N4O8P |
|---|---|
Poids moléculaire |
348.21 g/mol |
Nom IUPAC |
[(2R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P/c15-1-4-7(22-23(18,19)20)6(16)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6?,7?,10-/m1/s1 |
Clé InChI |
XALREVCCJXUVAL-DGPXGRDGSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)CO)OP(=O)(O)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




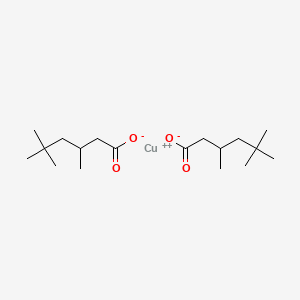
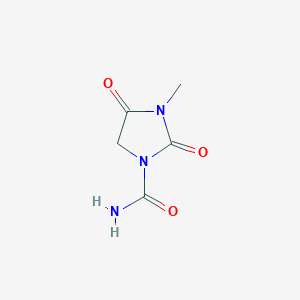


![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)

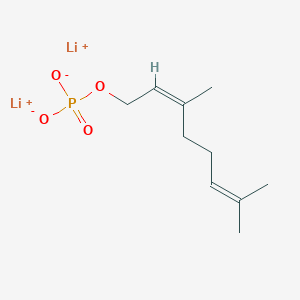
![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)
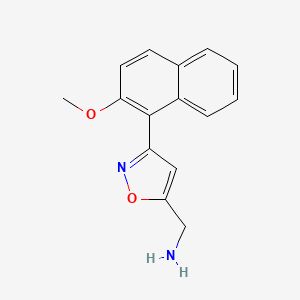

![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)

